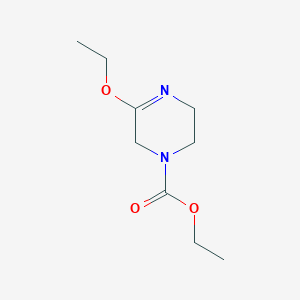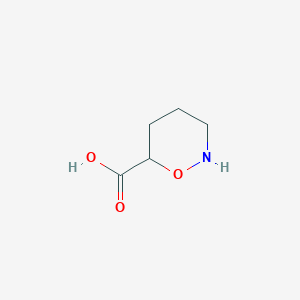![molecular formula C11H18 B14621719 (1S,4R)-1,2,7,7-Tetramethylbicyclo[2.2.1]hept-2-ene CAS No. 59581-90-7](/img/structure/B14621719.png)
(1S,4R)-1,2,7,7-Tetramethylbicyclo[2.2.1]hept-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,4R)-1,2,7,7-Tetramethylbicyclo[2.2.1]hept-2-ene is a bicyclic compound characterized by its unique structure and stereochemistry. This compound is part of the bicyclo[2.2.1]heptane family, which is known for its rigid and stable framework. The presence of four methyl groups and a double bond in the structure makes it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4R)-1,2,7,7-Tetramethylbicyclo[2.2.1]hept-2-ene typically involves a Diels-Alder reaction. This reaction is a [4+2] cycloaddition between a diene and a dienophile. In this case, the diene is often a substituted cyclopentadiene, and the dienophile is a suitable alkene. The reaction conditions usually require elevated temperatures and sometimes the presence of a catalyst to facilitate the cycloaddition.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of advanced purification techniques such as distillation and chromatography is common to isolate the desired product from by-products and unreacted starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,4R)-1,2,7,7-Tetramethylbicyclo[2.2.1]hept-2-ene undergoes various types of chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.
Reduction: Hydrogenation can reduce the double bond to form a saturated bicyclic compound.
Substitution: The methyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids for epoxidation and osmium tetroxide for dihydroxylation.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts under hydrogen gas.
Substitution: Halogenation reagents such as bromine or chlorine can be used for electrophilic substitution, while organometallic reagents can facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Saturated bicyclic compounds.
Substitution: Halogenated derivatives and other substituted products.
Applications De Recherche Scientifique
(1S,4R)-1,2,7,7-Tetramethylbicyclo[2.2.1]hept-2-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential use in drug development and as a scaffold for designing bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (1S,4R)-1,2,7,7-Tetramethylbicyclo[2.2.1]hept-2-ene depends on the specific reaction or application. In general, the compound’s rigid structure and stereochemistry play a crucial role in its interactions with other molecules. The double bond and methyl groups can participate in various chemical reactions, influencing the compound’s reactivity and selectivity. Molecular targets and pathways involved may include enzyme binding sites, receptor interactions, and participation in catalytic cycles.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.1]hept-2-ene: Lacks the methyl groups and has different reactivity and applications.
1-Methylbicyclo[2.2.1]hept-2-ene: Contains only one methyl group, leading to different chemical properties.
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: Contains additional functional groups, making it suitable for different reactions and applications.
Uniqueness
(1S,4R)-1,2,7,7-Tetramethylbicyclo[221]hept-2-ene is unique due to its specific stereochemistry and the presence of four methyl groups
Propriétés
Numéro CAS |
59581-90-7 |
|---|---|
Formule moléculaire |
C11H18 |
Poids moléculaire |
150.26 g/mol |
Nom IUPAC |
(1S,4R)-1,2,7,7-tetramethylbicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C11H18/c1-8-7-9-5-6-11(8,4)10(9,2)3/h7,9H,5-6H2,1-4H3/t9-,11+/m1/s1 |
Clé InChI |
ZLCRBFJQCPQSGZ-KOLCDFICSA-N |
SMILES isomérique |
CC1=C[C@H]2CC[C@@]1(C2(C)C)C |
SMILES canonique |
CC1=CC2CCC1(C2(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(2,4-Dichlorophenyl)-4-phenylbutyl]imidazole;nitric acid](/img/structure/B14621637.png)
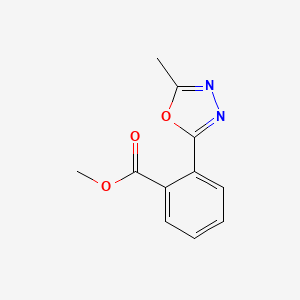
![Butyl prop-2-enoate;methyl 2-methylprop-2-enoate;2-[2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethoxy]ethyl 2-methylprop-2-enoate](/img/structure/B14621642.png)
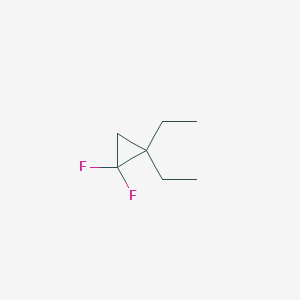
![N-{2-[Hydroxy(piperidin-2-yl)methyl]phenyl}-4-methoxybenzamide](/img/structure/B14621657.png)
![Benzene, 1,2-dichloro-4-[[2-(chloromethyl)phenyl]thio]-](/img/structure/B14621658.png)
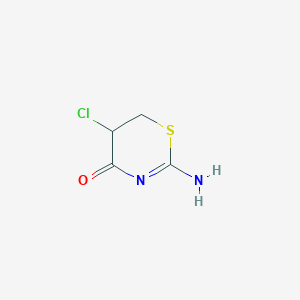
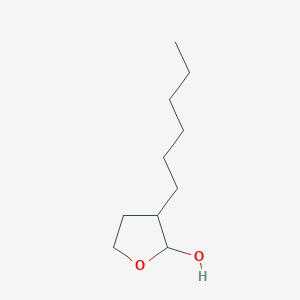
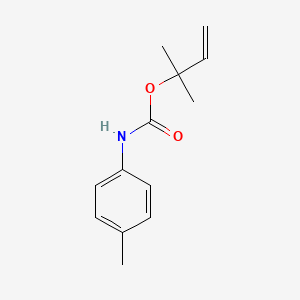
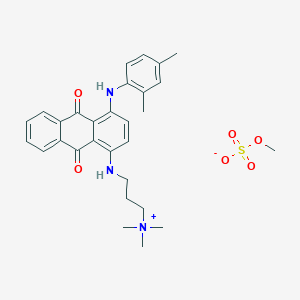
![2-[2-(2-Methoxyethoxy)ethoxy]ethyl bromoacetate](/img/structure/B14621693.png)
![4-[2-(2,4,6-Trimethylphenyl)ethenyl]morpholine](/img/structure/B14621698.png)
